Mesoporphyrin IX Mesoporphyrin IX Mesoporphyrin IX is a member of the class of mesoporphyrins obtained by formal hydrogenation of the two vinyl groups in protoporphyrin.
Brand Name: Vulcanchem
CAS No.: 493-90-3
VCID: VC21342693
InChI: InChI=1S/C34H38N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42)
SMILES: CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C
Molecular Formula: C34H38N4O4
Molecular Weight: 566.7 g/mol

Mesoporphyrin IX

CAS No.: 493-90-3

Cat. No.: VC21342693

Molecular Formula: C34H38N4O4

Molecular Weight: 566.7 g/mol

* For research use only. Not for human or veterinary use.

Mesoporphyrin IX - 493-90-3

CAS No. 493-90-3
Molecular Formula C34H38N4O4
Molecular Weight 566.7 g/mol
IUPAC Name 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Standard InChI InChI=1S/C34H38N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42)
Standard InChI Key NCAJWYASAWUEBY-UHFFFAOYSA-N
SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C
Canonical SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C

Chemical Structure and Properties

Structural Characteristics

Mesoporphyrin IX (C34H38N4O4) is a member of the class of mesoporphyrins obtained by formal hydrogenation of the two vinyl groups in protoporphyrin . This structural modification results in a more stable porphyrin derivative with a molecular weight of 566.7 g/mol . The compound features a tetrapyrrole macrocycle with two propionic acid side chains, creating a distinctive structure that contributes to its biological activity and chemical properties.

The chemical structure includes 3,7,12,17-tetramethyl groups and 8,13-diethyl groups on the porphyrin ring, with the diethyl groups replacing the vinyl groups found in protoporphyrin IX . This substitution significantly enhances chemical stability while maintaining the core porphyrin functionality . Mesoporphyrin IX exists in various forms, including the dihydrochloride salt (C34H38N4O4·2HCl) with a molecular weight of 639.6 g/mol .

Physical and Chemical Properties

Mesoporphyrin IX demonstrates significant hydrophobicity with an octanol:water partition ratio of 10, influencing its interaction with biological membranes and cellular components . This hydrophobic character affects its transport, binding, and localization within cellular environments, which is crucial for its biological activities.

Table 1.1: Physical and Chemical Properties of Mesoporphyrin IX

PropertyValueReference
Molecular FormulaC34H38N4O4
Molecular Weight566.7 g/mol
Molecular Weight (dihydrochloride form)639.6 g/mol
CAS Number493-90-3
CAS Number (dihydrochloride form)68938-72-7
Octanol:water partition ratio10
Storage RecommendationsRoom temperature, protected from light

Spectroscopic Characteristics

Like other porphyrins, Mesoporphyrin IX exhibits characteristic absorption spectra with a strong Soret band in the near-UV region and multiple Q bands in the visible region. These spectroscopic properties are fundamental to its applications as a photosensitizer and in various sensing technologies. When complexed with metals or modified with functional groups, these spectral characteristics can be tuned for specific applications.

Derivatives and Metal Complexes

N-methyl Mesoporphyrin IX

N-methyl mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin derived from Mesoporphyrin IX through methylation at one of the core nitrogens . This derivative exists as a mixture of four regioisomers, each present as a racemic mixture of two enantiomers with the methyl group positioned either above or below the macrocycle plane . The calculated free energy barrier for enantiomer interconversion is remarkably high at 54.3 kcal/mol at 298 K, indicating exceptional configurational stability .

NMM demonstrates excellent optical properties and unparalleled selectivity for G-quadruplex (GQ) DNA, making it valuable as a light-up probe for detecting these non-canonical DNA structures . The compound is also known to inhibit ferrochelatase, the terminal enzyme in heme biosynthesis, by mimicking the transition state of Fe2+ insertion into protoporphyrin IX .

Metal Complexes of Mesoporphyrin IX

Various metal ions can be incorporated into the Mesoporphyrin IX structure to create complexes with specialized properties:

Gallium Mesoporphyrin IX

Gallium mesoporphyrin IX (Ga3+MPIX) provides dual functionality in antimicrobial applications—disrupting iron metabolism and acting as a photosensitizer in antimicrobial photodynamic inactivation (aPDI) . This compound is recognized by the same bacterial systems that recognize heme, specifically the iron-regulated surface determinant (Isd) . Ga3+MPIX has demonstrated efficient bacterial photodestruction with excitation in the Q band absorption area, achieving greater than 5log10 reduction in CFU/mL with relatively low eukaryotic cytotoxicity and phototoxicity .

Tin Mesoporphyrin IX

Tin mesoporphyrin IX dichloride (Sn-MPCl2) functions as a heme oxygenase inhibitor with clinical applications in treating neonatal hyperbilirubinemia . A radiolabeled variant, [119mSn]-mesoporphyrin IX dichloride, has been synthesized for drug metabolism and disposition studies . This radiolabeled compound was prepared with 60% radiochemical yield through metalation of the porphyrin nucleus of mesoporphyrin IX dihydrochloride with tin(II)-119m acetate, resulting in a specific activity of 43.4 mCi/mmol and radiochemical purity of 99% .

Platinum Mesoporphyrin IX

Platinum(II) mesoporphyrin IX exhibits phosphorescent properties that make it suitable for applications in pressure-sensitive paints and as a ratiometric oxygen sensor . The platinum complex's photophysical characteristics enable oxygen detection through concentration-dependent quenching of phosphorescence, making it valuable for environmental sensing applications .

Table 2.1: Key Derivatives and Metal Complexes of Mesoporphyrin IX

DerivativeChemical ModificationKey PropertiesApplicationsReference
N-methyl mesoporphyrin IX (NMM)Methylation at core nitrogenWater-soluble, selective binding to G-quadruplex DNAG-quadruplex DNA detection, ferrochelatase inhibition
Gallium Mesoporphyrin IX (Ga3+MPIX)Gallium(III) insertionDual antimicrobial functionalityAntimicrobial photodynamic inactivation
Tin Mesoporphyrin IX dichlorideTin insertionHeme oxygenase inhibitionTreatment of neonatal hyperbilirubinemia
Platinum(II) Mesoporphyrin IXPlatinum(II) insertionPhosphorescent propertiesOxygen sensing, pressure-sensitive materials

Biological Activities and Applications

Photosensitizing Properties

Mesoporphyrin IX exhibits significant photosensitizing properties that enable its use in photodynamic applications. When exposed to light of appropriate wavelengths, the compound generates reactive oxygen species that can induce cellular damage . This characteristic forms the foundation for its applications in both therapeutic and antimicrobial contexts.

Research with leukemia L1210 cells has demonstrated that the combination of Mesoporphyrin IX and light results in cytotoxicity through membrane damage and viability loss . The photodynamic efficiency depends on the compound's cellular localization, with different environments yielding varying levels of light-catalyzed damage to membrane transport systems .

Medical Applications

Tin mesoporphyrin IX dichloride (Sn-MPCl2) has clinical relevance in treating neonatal hyperbilirubinemia through inhibition of heme oxygenase . This application has prompted the development of radiolabeled variants for detailed pharmacokinetic studies .

Additionally, peptide conjugates of Mesoporphyrin IX targeting the epidermal growth factor receptor (EGFR) have been described, suggesting potential applications in targeted therapy approaches . These conjugates aim to enhance the specificity of drug delivery to cells expressing the targeted receptor.

Technological Applications

Oxygen Sensing and Pressure Sensitive Materials

Platinum(II) Mesoporphyrin IX has found application in the development of pressure-sensitive paints and as a ratiometric oxygen sensor . The phosphorescent properties of this metal complex, particularly its oxygen-dependent emission quenching, make it valuable for creating materials that can visually indicate pressure or oxygen concentration changes .

These applications leverage the photophysical properties of the metalloporphyrin to provide non-invasive measurement capabilities in various environmental and industrial contexts. The pressure-sensitive paints have particular utility in aerodynamic testing and fluid dynamics studies .

Solar Cell Technology

Mesoporphyrin IX has been utilized in the construction of highly efficient dye-sensitized solar cells . In these photovoltaic devices, the porphyrin serves as a light-harvesting component that captures photons and transfers electrons to generate electrical current. The compound's absorption characteristics in the visible spectrum make it particularly suitable for solar energy conversion applications .

DNA Research Applications

N-methyl mesoporphyrin IX (NMM) demonstrates exceptional selectivity for G-quadruplex DNA structures, enabling its use as a light-up probe for detecting these non-canonical DNA formations . This application is valuable in genomic research, particularly in studies investigating the role of G-quadruplexes in genomic stability, longevity, and cancer .

Table 4.1: Technological Applications of Mesoporphyrin IX and Derivatives

Application AreaMesoporphyrin FormSpecific ApplicationKey Properties UtilizedReference
Sensing TechnologyPt(II) Mesoporphyrin IXRatiometric oxygen sensingOxygen-dependent phosphorescence quenching
Materials SciencePt(II) Mesoporphyrin IXPressure-sensitive paintsPressure-dependent optical properties
Energy ConversionMesoporphyrin IXDye-sensitized solar cellsLight harvesting capabilities
Molecular BiologyN-methyl Mesoporphyrin IXG-quadruplex DNA detectionSelective binding and fluorescence enhancement

Synthesis and Production

Synthetic Methods

Mesoporphyrin IX is typically derived from protoporphyrin IX through hydrogenation of the vinyl groups . The synthesis of metal complexes involves metalation of the porphyrin nucleus with appropriate metal salts. For example, [119mSn]-mesoporphyrin IX dichloride is prepared by metalation of mesoporphyrin IX dihydrochloride with tin(II)-119m acetate .

The synthesis of N-methyl mesoporphyrin IX proceeds via methylation of mesoporphyrin IX, resulting in a mixture of four regioisomers with the methyl group at different core nitrogens . The separation of these isomers presents challenges, although they can be separated into two groups based on the position of the methyl group .

Functionalization Strategies

Various functionalization strategies have been employed to enhance or modify the properties of Mesoporphyrin IX:

  • PEG functionalization has been demonstrated, resulting in materials with oxygen photosensitization capabilities .

  • Peptide conjugation, particularly targeting EGFR, has been reported for potential targeted therapy applications .

  • Metal insertion creates complexes with specialized properties for sensing, catalysis, and medical applications .

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